molecular formula C10H20N2O B12665938 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide CAS No. 63949-17-7

2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide

Cat. No.: B12665938
CAS No.: 63949-17-7
M. Wt: 184.28 g/mol
InChI Key: HSJUCVMTRAUTNQ-UHFFFAOYSA-N
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Description

2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide is a chemical compound known for its applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an acrylamide group, a methyl group, and an isopropylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide typically involves the reaction of 2-methylacryloyl chloride with 3-(isopropylamino)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a controlled temperature, often around 0-5°C, to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the product is typically achieved through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide involves its interaction with various molecular targets. In polymer chemistry, it acts as a reactive monomer that can form covalent bonds with other monomers, leading to the formation of copolymers. In pharmaceuticals, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces, influencing the compound’s bioactivity and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dimethylamino)propyl]methacrylamide
  • 2-(Dimethylamino)ethyl methacrylate
  • N-(2-Hydroxypropyl)methacrylamide

Uniqueness

2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and physical properties. This uniqueness makes it valuable in applications where precise control over polymer structure and properties is required .

Properties

CAS No.

63949-17-7

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-methyl-N-[3-(propan-2-ylamino)propyl]prop-2-enamide

InChI

InChI=1S/C10H20N2O/c1-8(2)10(13)12-7-5-6-11-9(3)4/h9,11H,1,5-7H2,2-4H3,(H,12,13)

InChI Key

HSJUCVMTRAUTNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCNC(=O)C(=C)C

Origin of Product

United States

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